molecular formula C18H25N3O3S B4712153 METHYL 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

METHYL 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

Cat. No.: B4712153
M. Wt: 363.5 g/mol
InChI Key: BKNZBSPBDKGFKO-UHFFFAOYSA-N
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Description

Methyl 2-[(5-{[4-(tert-butyl)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a triazole ring, a phenoxy group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-{[4-(tert-butyl)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the phenoxy and sulfanyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-{[4-(tert-butyl)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy moiety.

Scientific Research Applications

Methyl 2-[(5-{[4-(tert-butyl)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(5-{[4-(tert-butyl)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with molecular targets and pathways. The triazole ring and phenoxy group can interact with enzymes or receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(tert-butyl)phenyl)acetate: Similar structure but lacks the triazole and sulfanyl groups.

    2-(2-(4-tert-butylphenyl)-vinyl)-1-methyl-pyridinium iodide: Contains a phenyl and tert-butyl group but differs in the core structure.

    4-tert-butyl-2-nitro-phenyl-carbamic acid methyl ester: Shares the tert-butyl and phenyl groups but has different functional groups.

Uniqueness

Methyl 2-[(5-{[4-(tert-butyl)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its combination of a triazole ring, phenoxy group, and sulfanyl acetate moiety. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

methyl 2-[[5-[(4-tert-butylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-6-21-15(19-20-17(21)25-12-16(22)23-5)11-24-14-9-7-13(8-10-14)18(2,3)4/h7-10H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNZBSPBDKGFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

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